An In-depth Technical Guide to Methothrin: Chemical Structure and Properties
An In-depth Technical Guide to Methothrin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and mechanism of action of Methothrin. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and insecticide research.
Chemical Identity and Physicochemical Properties of Methothrin
Methothrin is a synthetic pyrethroid insecticide.[1] Its chemical and physical properties are summarized in the table below, providing a foundational understanding of its characteristics.
| Property | Value |
| IUPAC Name | [4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[2][3] |
| CAS Number | 34388-29-9[1][2][4] |
| Molecular Formula | C₁₉H₂₆O₃[1][2][5] |
| Molecular Weight | 302.41 g/mol [2][3][5] |
| Boiling Point | 369.639 °C at 760 mmHg[2][6] |
| Density | 1.075 g/cm³[2][6] |
| Flash Point | 154.79 °C[6] |
| Refractive Index | 1.501[6][7] |
| XLogP3 | 5.1[3] |
Toxicological Profile
As a pyrethroid, Methothrin is expected to exhibit neurotoxicity.[2][9] Neurotoxic effects are a hallmark of pyrethroid exposure in mammals, with symptoms including tremors, convulsions, and salivation.[9][10]
Mechanism of Action and Signaling Pathways
The primary mode of action for pyrethroid insecticides, including Methothrin, is the disruption of voltage-gated sodium channels in the nervous system.[1][2][4] Pyrethroids bind to these channels, preventing their closure and leading to prolonged sodium influx.[1] This sustained depolarization of the neuronal membrane results in hyperexcitation of the nervous system, leading to paralysis and death of the insect.[1]
Beyond the direct action on sodium channels, the toxicity of pyrethroids is also linked to the induction of oxidative stress and mitochondrial dysfunction.[6][11][12] Exposure to pyrethroids can lead to an overproduction of reactive oxygen species (ROS), overwhelming the antioxidant defense systems of the cell.[6] This oxidative stress can damage cellular components like lipids, proteins, and DNA.[6]
Mitochondria are also key targets of pyrethroid toxicity.[6][12] Pyrethroid-induced mitochondrial dysfunction can impair energy production and trigger apoptotic signaling pathways, contributing to cell death.[6] The Keap1/Nrf-2 signaling pathway is a crucial cellular defense mechanism against oxidative stress and has been shown to be activated in response to pyrethrin exposure.[13][14]
Caption: Signaling pathway of pyrethroid-induced neurotoxicity and cellular damage.
Experimental Protocols
The analysis of Methothrin and other pyrethroids in various matrices often involves chromatographic techniques. Below are detailed methodologies for sample preparation and analysis.
Solid Phase Extraction (SPE) for Isolation from Biological Matrices
This protocol is suitable for the rapid isolation and clean-up of pyrethroid insecticides from human urine and plasma.
Materials:
-
Sep-Pak C18 cartridges
-
Methanol (70%)
-
Chloroform
-
Sample (urine or plasma)
Procedure:
-
Mix the urine or plasma sample with 70% methanol.
-
Apply the mixture directly to a Sep-Pak C18 cartridge.
-
Elute the pyrethroids from the cartridge with 2 ml of chloroform.
-
The eluate is then ready for analysis by gas chromatography.
This method has shown high recoveries, between 90-102% for urine and 81-93% for plasma.
Capillary Gas Chromatography (GC) for Stereoisomer Analysis
This method is used for the separation of stereoisomers of various pyrethroids, including Methothrin.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: Fused silica capillary column (10m x 0.53mm x 1.0µm film, e.g., QF-1).
-
Injector and Detector Temperature: 280 °C.
-
Column Temperature: Isothermal, between 180 °C and 260 °C, depending on the specific pyrethroid being analyzed.
-
Carrier Gas: Hydrogen (H₂) at a flow rate of 4.6 mL/min.
-
Split Ratio: 5:1.
-
Injection Volume: 1.0 µL.
This method allows for the effective separation and quantification of different stereoisomers of pyrethroid compounds.
Caption: A typical experimental workflow for the analysis of Methothrin in a sample.
References
- 1. Pyrethroid - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. The pyrethroid insecticide deltamethrin disrupts neuropeptide and monoamine signaling pathways in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to Pyrethroid Insecticides: Chemical Structures, Properties, Mode of Action and Use | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. (4-(Methoxymethyl)phenyl)methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | C19H26O3 | CID 36819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. archives.equiterre.org [archives.equiterre.org]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 11. The mechanistic pathway induced by fenpropathrin toxicity: Oxidative stress, signaling pathway, and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Natural Pyrethrin-Induced Oxidative Damage in Human Liver Cells through Nrf-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
